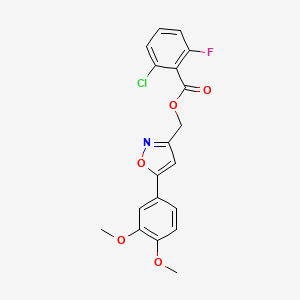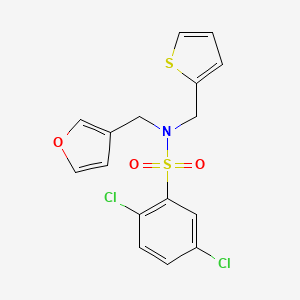
2-(2-Fluorophenoxy)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several functional groups including a fluorophenoxy group, a furan ring, an oxadiazole ring, and an azetidine ring. These groups contribute to the compound’s unique properties and potential applications.Scientific Research Applications
Bioavailability and Metabolism
- Studies have explored the bioavailability and metabolism of various compounds, such as flavan-3-ols and ezetimibe. These investigations often aim to understand how compounds are absorbed, metabolized, and excreted in humans, providing insights into their potential therapeutic applications and safety profiles (Wiese et al., 2015); (Patrick et al., 2002).
Environmental Chemicals and Health
- The impact of environmental chemicals, such as brominated flame retardants and phthalates, on human health has been a significant area of research. Studies assess exposure levels and explore potential health effects, including endocrine disruption and the risk of diseases (Zhou et al., 2014); (Frederiksen et al., 2014).
Drug Efficacy and Safety
- Research on the efficacy and safety of pharmaceuticals, like oxazolidinone antibiotics and selective cholesterol absorption inhibitors, is critical for developing new treatments. These studies evaluate therapeutic potential, safety profiles, and dosimetry, informing clinical use and regulatory decisions (Coleman et al., 2014); (Renzulli et al., 2011).
Exposure to Specific Compounds
- Studies also focus on the exposure to specific environmental or dietary compounds, their metabolic pathways, and associations with health conditions. These include investigations into the urinary excretion of phenolic compounds after chocolate intake and the association between polyphenol intake and cognitive function (Rios et al., 2003); (Kesse‐Guyot et al., 2012).
Mechanism of Action
While specific details on the mechanism of action of this compound are not available, it’s worth noting that compounds with similar structures have been studied for their potential as CCR6 receptor modulators . CCR6 is a G-protein coupled receptor (GPCR) mainly expressed on various immune cells, and its modulation could have implications for the treatment or prevention of various diseases, conditions, or disorders .
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c18-12-4-1-2-5-13(12)24-10-15(22)21-8-11(9-21)17-19-16(20-25-17)14-6-3-7-23-14/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAVRUHYHAVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile](/img/structure/B2767580.png)
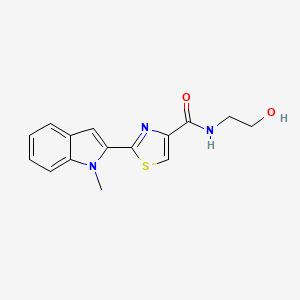
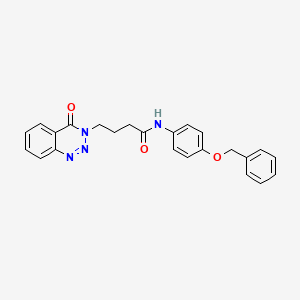
![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)
![N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2767586.png)
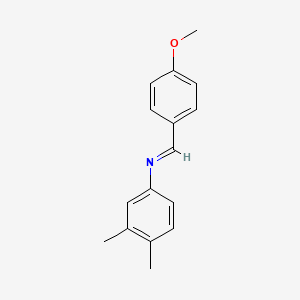
![N-(4-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)phenyl)acetamide](/img/structure/B2767590.png)

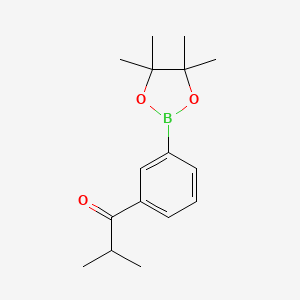
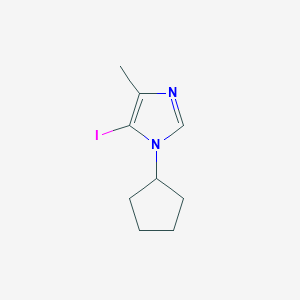
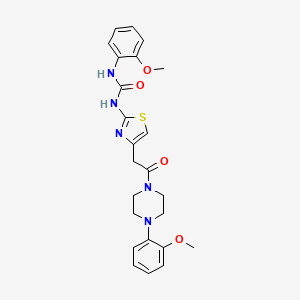
![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)
